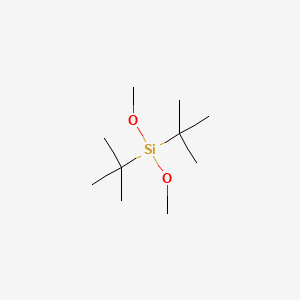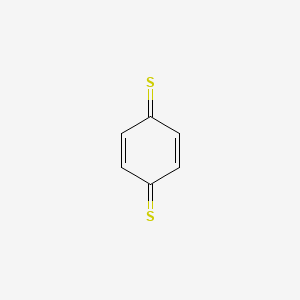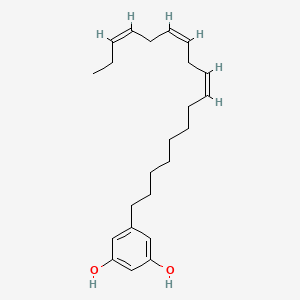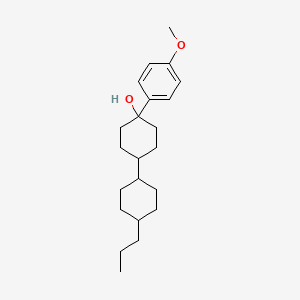![molecular formula C8H8O3 B14422255 (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is a complex organic compound characterized by its unique dioxolo and oxocine ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxolo and oxocine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Mécanisme D'action
The mechanism of action of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
Nalidixic acid: Another quinoline derivative with similar antibacterial activity.
Uniqueness
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine |
InChI |
InChI=1S/C8H8O3/c1-2-7-8(11-6-10-7)3-5-9-4-1/h1-4H,5-6H2/b4-1-,7-2+,8-3+ |
Clé InChI |
ZRKCTRAAAOHNBH-KNRRNNRFSA-N |
SMILES isomérique |
C1/C=C/2\C(=C/C=C\O1)\OCO2 |
SMILES canonique |
C1C=C2C(=CC=CO1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)



![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)


sulfanium iodide](/img/structure/B14422268.png)
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
